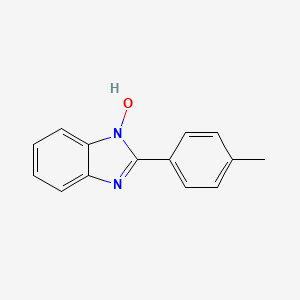

2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol

描述

属性

IUPAC Name |

1-hydroxy-2-(4-methylphenyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGOZRRFZSFLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Profile: 2-(4-Methylbenzyl)-1H-benzimidazole (CAS 108714-03-0)

[1]

Executive Summary & Identity Resolution

This technical guide provides an in-depth analysis of 2-(4-Methylbenzyl)-1H-benzimidazole (CAS 108714-03-0), a critical heterocyclic scaffold in medicinal chemistry.

Editorial Note on Nomenclature & CAS Identity: A discrepancy often arises in database queries regarding this entry. The user-supplied descriptor "1-hydroxy-2-(4-methylphenyl)benzimidazole" refers to an N-hydroxy tautomer of a 2-arylbenzimidazole (Formula: C₁₄H₁₂N₂O). However, the CAS registry number 108714-03-0 is definitively assigned to 2-(4-Methylbenzyl)-1H-benzimidazole (Formula: C₁₅H₁₄N₂), a 2-benzyl-substituted benzimidazole.

As a Senior Application Scientist, I will focus this guide on the CAS-verified compound (2-(4-Methylbenzyl)-1H-benzimidazole) while addressing the N-hydroxy variant as a potential functional derivative in the "Advanced Applications" section. This distinction is vital for researchers designing synthesis routes or conducting structure-activity relationship (SAR) studies.

Core Chemical Identity

| Property | Specification |

| CAS Number | 108714-03-0 |

| IUPAC Name | 2-[(4-Methylphenyl)methyl]-1H-benzimidazole |

| Common Name | 2-(p-Methylbenzyl)benzimidazole |

| Molecular Formula | C₁₅H₁₄N₂ |

| Molecular Weight | 222.29 g/mol |

| Structural Class | Benzimidazole; 2-Substituted Heterocycle |

| Key Moiety | p-Tolyl-methyl group at C2 position |

Chemical Constitution & Properties[2][3][4][5][6]

2-(4-Methylbenzyl)-1H-benzimidazole is a fused bicyclic heterocycle consisting of a benzene ring fused to an imidazole ring. The C2 position is substituted with a 4-methylbenzyl group.[1] This structure is a direct analog of Bendazol (2-benzylbenzimidazole), a known vasodilator and immunostimulant.

Physicochemical Characteristics[2][3][4][6][7][8]

-

Appearance: Typically a white to off-white crystalline powder.

-

Solubility: Soluble in organic solvents (DMSO, Ethanol, Methanol); sparingly soluble in water.

-

Acidity/Basicity: The imidazole ring is amphoteric. The N3 nitrogen is basic (pKa ~5.5–6.0), allowing for salt formation with acids (e.g., HCl). The N1 hydrogen is weakly acidic (pKa ~12–13).

-

Tautomerism: Exists in equilibrium between the 1H and 3H tautomers. In the solid state, hydrogen bonding networks stabilize specific forms.

Synthesis & Manufacturing Logic

The synthesis of 2-substituted benzimidazoles is a foundational protocol in heterocyclic chemistry. For CAS 108714-03-0, the most robust pathway involves the condensation of o-phenylenediamine (OPD) with a 4-methylphenylacetic acid derivative.

Mechanism: Phillips Condensation

The reaction proceeds via a nucleophilic attack of the diamine on the carboxylic acid (or nitrile/chloride) carbon, followed by cyclodehydration.

Validated Synthetic Pathway (DOT Diagram)

Figure 1: Synthetic pathway for CAS 108714-03-0 via Phillips Condensation.

Experimental Protocols

As a self-validating system, the following protocol ensures high yield and purity.

Protocol A: Acid-Catalyzed Condensation (Standard)

Objective: Synthesis of 2-(4-Methylbenzyl)-1H-benzimidazole on a 10 mmol scale.

-

Reagent Prep:

-

Combine o-phenylenediamine (1.08 g, 10 mmol) and 4-methylphenylacetic acid (1.50 g, 10 mmol) in a round-bottom flask.

-

Add 4N Hydrochloric Acid (HCl) (15 mL).

-

-

Reaction:

-

Heat the mixture to reflux (approx. 100–110°C) with magnetic stirring for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting diamine spot should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly add Ammonium Hydroxide (25%) dropwise with stirring until pH ~8–9. A precipitate will form.[2]

-

Critical Step: Ensure the pH is basic enough to deprotonate the benzimidazole salt, or yield will be low.

-

-

Purification:

-

Filter the solid precipitate and wash with cold water (3 x 10 mL).

-

Recrystallize from Ethanol/Water (1:1) to obtain white needles.

-

Dry in a vacuum oven at 60°C for 4 hours.

-

Protocol B: Analytical Characterization

-

HPLC: C18 Column, Acetonitrile/Water gradient (0.1% TFA). Retention time will be longer than unsubstituted benzimidazole due to the lipophilic tolyl-methyl group.

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 12.2 (s, 1H, NH)

-

δ 7.4–7.1 (m, 4H, Benzimidazole Ar-H)

-

δ 7.15 (d, 2H, Tolyl Ar-H)

-

δ 7.05 (d, 2H, Tolyl Ar-H)

-

δ 4.15 (s, 2H, CH2-Bridge)

-

δ 2.25 (s, 3H, Methyl)

-

Biological & Pharmacological Context[3][4][6][9]

This compound is not just a static chemical; it is a dynamic scaffold. Its pharmacology can be understood through its structural relationship to Bendazol and its potential as a precursor to Nitazene opioids (though it lacks the nitro group and ethylamine chain required for high potency).

Structure-Activity Relationship (SAR) Logic

-

Vasodilation (Bendazol-like): The 2-benzyl moiety is critical for smooth muscle relaxation activity. The 4-methyl group adds lipophilicity, potentially increasing blood-brain barrier (BBB) penetration compared to Bendazol.

-

Opioid Potential (Precursor): This molecule is the "skeleton" of the nitazene class. Alkylation of the N1 position with N,N-diethylaminoethyl chloride would yield a non-nitro nitazene analog (likely lower potency, but biologically active).

-

Kinase Inhibition: 2-Arylbenzimidazoles are frequent hits in kinase inhibitor screens due to their ability to mimic the adenine ring of ATP.

SAR Visualization (DOT Diagram)

Figure 2: Structure-Activity Relationship (SAR) and derivative potential.[3]

Advanced Applications: The N-Hydroxy Question

Addressing the user's initial query regarding 1-hydroxy-2-(4-methylphenyl)benzimidazole :

While CAS 108714-03-0 is the benzyl derivative, the N-hydroxy (or 1-hydroxy) benzimidazoles are a distinct class of compounds often used as:

-

Bioreductive Drugs: The N-OH moiety can be reduced in vivo to the active benzimidazole.

-

Metal Chelators: The N-OH group, adjacent to the imine nitrogen (C=N), forms a bidentate ligand site for transition metals (Cu, Fe), useful in metalloenzyme inhibition.

-

Synthesis: If the user intends to synthesize the 1-hydroxy variant, the protocol changes:

-

Reagents: o-Nitroaniline + 4-Methylbenzaldehyde (instead of phenylacetic acid).

-

Conditions: Reductive cyclization (e.g., Na2S or H2/Pd-C with careful control to stop at N-OH).

-

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzylic carbon or nitrogen.

References

-

Synthesis of 2-Substituted Benzimidazoles

-

Pharmacology of Bendazol Derivatives

-

Benzimidazole Scaffold in Medicinal Chemistry

- Bansal, Y., & Silakram, O. "A review on medicinal importance of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 2012.

-

CAS Registry Data

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.chem960.com [m.chem960.com]

- 10. (1H-benzo[d]imidazol-2-yl)(p-tolyl)methanone - CAS号 56969-32-5 - 摩熵化学 [molaid.com]

- 11. CAS [chemicalbook.com]

The Tautomeric Equilibrium of 2-p-tolylbenzimidazole-1-ol and 2-p-tolylbenzimidazole-3-oxide: A Multi-faceted Investigation

An In-Depth Technical Guide for Researchers

Abstract: The tautomerism between N-hydroxy and N-oxide forms in heterocyclic compounds is a critical, yet often nuanced, phenomenon with profound implications in medicinal chemistry and materials science. This guide provides a comprehensive technical exploration of the tautomeric equilibrium between 2-p-tolylbenzimidazole-1-ol and its corresponding N-oxide tautomer, 2-p-tolylbenzimidazole-3-oxide. We delve into the synthetic pathways, provide a robust framework for experimental characterization using advanced spectroscopic and crystallographic techniques, and integrate computational modeling to offer a holistic understanding. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven methodologies required to investigate and control this pivotal chemical behavior.

Introduction: The Significance of N-Oxide Tautomerism in Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Introducing an N-oxide moiety into this framework creates a unique functional group, the N⁺-O⁻ dipole, which is strongly polarizable and can act as both a hydrogen bond acceptor and, in its N-hydroxy tautomeric form, a hydrogen bond donor.[3][4] This duality gives rise to the tautomeric equilibrium between the N-hydroxy (1-ol) and N-oxide (3-oxide) forms.

Understanding and controlling this equilibrium is paramount in drug development. The dominant tautomeric form can significantly influence a molecule's physicochemical properties, including:

-

Solubility and Permeability: The polar N-oxide form can enhance aqueous solubility, a key factor in bioavailability.[3]

-

Receptor Binding: Each tautomer presents a distinct pharmacophore with different hydrogen bonding patterns and electrostatic profiles, leading to varied affinities for biological targets.

-

Metabolic Stability: The N-hydroxy group can be a target for metabolic conjugation, while the N-oxide can undergo enzymatic reduction.

This guide focuses on 2-p-tolylbenzimidazole, a representative 2-aryl-substituted derivative, to establish a universally applicable workflow for studying this tautomerism.

Synthetic Strategy: A Sustainable One-Pot Approach

While direct N-oxidation of benzimidazoles is often challenging, a more reliable and modern approach involves the base-mediated cyclization of ortho-substituted nitroanilines.[3] We present a sustainable, one-pot, two-step microwave-assisted synthesis that offers high yields and a streamlined work-up, avoiding less desirable solvents like DMF or dioxane.[3]

Causality: The choice of a microwave-assisted, one-pot protocol is deliberate. Microwave heating provides rapid and uniform energy distribution, significantly reducing reaction times from hours to minutes.[3] Combining the initial SNAr reaction with the subsequent cyclization into a single pot minimizes handling and purification of intermediates, improving overall efficiency and aligning with green chemistry principles.

Experimental Protocol: Synthesis of 2-p-tolyl-1H-benzimidazole 3-oxide

-

Step 1: SNAr Reaction:

-

To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-1-nitrobenzene (1.0 eq), p-tolualdehyde (1.1 eq), and ethanol (5 mL).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.

-

Seal the vessel and place it in a microwave reactor. Heat to 120 °C and hold for 20 minutes. The reaction progress can be monitored by TLC.

-

-

Step 2: Reductive Cyclization:

-

After cooling the vessel, add an aqueous solution of sodium dithionite (Na₂S₂O₄) (3.0 eq in 5 mL of water) directly to the reaction mixture.

-

Reseal the vessel and heat again in the microwave reactor to 120 °C for an additional 20 minutes. This step reduces the nitro group to a nitroso group, which then undergoes intramolecular cyclization and dehydration.

-

-

Work-up and Isolation:

-

After cooling, the product typically precipitates from the reaction mixture.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water (2 x 10 mL) followed by cold ethanol (1 x 10 mL) to remove residual salts and starting materials.

-

Dry the product under vacuum to yield 2-p-tolyl-1H-benzimidazole 3-oxide as a solid. The product can be further purified by recrystallization if necessary.

-

Visualization: Synthetic Workflow

Caption: One-pot, two-step microwave synthesis.

The N-hydroxy vs. N-oxide Tautomeric Equilibrium

The core of this investigation is the equilibrium between the 1-hydroxy and 3-oxide forms. This is not a resonance structure but a true constitutional isomerism involving the migration of a proton.

Caption: The tautomeric equilibrium.

The position of this equilibrium is highly sensitive to the surrounding environment.

-

Solvent Effects: This is the most dominant factor. Apolar, non-hydrogen-bonding solvents (e.g., cyclohexane, CCl₄) favor the less polar N-hydroxy tautomer.[5] Conversely, polar protic solvents (e.g., water, ethanol) strongly stabilize the more polar N-oxide tautomer through hydrogen bonding.[6][7]

-

Solid vs. Solution State: Crystal packing forces and the formation of strong intermolecular hydrogen bonds can "lock" the molecule into a single tautomeric form in the solid state, which may not be the most stable form in solution.[6][8] X-ray diffraction studies have often shown the N-hydroxy tautomer to be present in the crystal lattice due to the formation of stable O-H···N hydrogen-bonded chains.[6][8]

Experimental Characterization: A Multi-Technique Approach

No single technique can fully elucidate the tautomeric behavior. A synergistic combination of spectroscopic and computational methods is required for a self-validating and trustworthy analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is arguably the most powerful technique for studying tautomeric equilibria in solution.[6][9] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between the two tautomers. The key distinction arises from the nature of the N1 atom: in the N-hydroxy form, it is an imine-like nitrogen, whereas in the N-oxide form, it becomes a more shielded, amine-like nitrogen.[5]

Protocol for Tautomer Analysis:

-

Sample Preparation: Prepare three separate NMR samples of the compound (~5-10 mg) in 0.6 mL of deuterated solvent:

-

Sample A: Chloroform-d (CDCl₃) - a relatively non-polar solvent.

-

Sample B: Dimethyl sulfoxide-d₆ (DMSO-d₆) - a polar aprotic solvent.

-

Sample C: Methanol-d₄ (CD₃OD) - a polar protic solvent.

-

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra for each sample at a constant temperature (e.g., 298 K). If available, acquire ¹⁵N NMR spectra for unambiguous assignment of the nitrogen environment.

-

Analysis: Compare the chemical shifts of the aromatic protons and carbons across the three solvents. A significant upfield shift (to lower ppm) for the C4/C7 and C5/C6 signals upon moving to more polar solvents is indicative of a shift in equilibrium towards the N-oxide form.[5]

Table 1: Expected NMR Chemical Shift Trends

| Nucleus | N-hydroxy Tautomer (in CDCl₃) | N-oxide Tautomer (in DMSO-d₆/CD₃OD) | Rationale for Change |

| H4 / H7 | Downfield | Upfield | Increased shielding at the N1-flanked positions in the N-oxide form.[5] |

| C2 | Relatively deshielded | Relatively shielded | Change in hybridization and electronic environment at the imine carbon. |

| C4 / C7 | Downfield | Upfield | Pronounced shielding effect from the adjacent amine-like N1 in the N-oxide form. |

| C3a / C7a | Downfield | Upfield | Similar shielding effect, reflecting the change in the N1-C7a bond character. |

UV-Vis Spectroscopy

Expertise: The electronic absorption spectra of the tautomers are distinct due to differences in their π-conjugated systems. This technique is particularly useful for quantifying the influence of solvent polarity on the equilibrium position.[10] The N-hydroxy form is typically observed in apolar solvents, while the equilibrium shifts towards the N-oxide form as solvent polarity or hydrogen-bonding ability increases.[5]

Protocol for Solvatochromism Study:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like dichloromethane.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water). Ensure the final concentration is identical for all samples.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 500 nm using a 1 cm path length quartz cuvette.

-

Analysis: Plot the absorption spectra on the same graph. Observe the changes in the position of the maximum absorption wavelength (λ_max) and the relative intensities of the absorption bands as a function of solvent polarity. A shift towards the N-oxide form in polar solvents is often accompanied by a distinct change in the spectral profile.[5][11]

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy provides direct evidence for the presence of specific functional groups that define each tautomer. It is especially powerful for characterizing the solid state.[12] The N-hydroxy form is characterized by an O-H stretching vibration, while the N-oxide has a distinct N-O stretch.[6][8]

Protocol for Vibrational Analysis:

-

Solid-State Analysis: Acquire an FT-IR spectrum of the solid powder using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Solution-State Analysis: Acquire spectra in a non-polar solvent (e.g., CCl₄) and a polar solvent (e.g., acetonitrile) using a solution cell.

-

Analysis: Look for the key vibrational bands outlined in the table below. In the solid state, a very broad absorption at low wavenumbers (e.g., 2300-2500 cm⁻¹) is strong evidence of a powerful intermolecular O-H···N hydrogen bond, confirming the N-hydroxy tautomer.[6][8]

Table 2: Key Diagnostic IR Absorption Bands

| Tautomer Form | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| N-hydroxy | O-H stretch | 3200 - 2500 | Broad, often strong. Can be very low frequency in H-bonded solid states.[6][8] |

| N-oxide | N-O stretch | 1300 - 1200 | Sharp to medium intensity. Its position can be confirmed by DFT calculations.[6] |

| Both | C=N stretch | 1620 - 1580 | Present in both forms, but the exact position may shift slightly. |

Computational Modeling: The Theoretical Validation

Trustworthiness: Computational chemistry, particularly Density Functional Theory (DFT), provides a crucial self-validating layer to experimental findings.[13] By calculating the relative thermodynamic stabilities of the tautomers and predicting their spectroscopic properties, we can confirm experimental assignments and gain deeper mechanistic insight.[6][8][14]

Computational Workflow Protocol

-

Structure Optimization: Build the 3D structures of both the 2-p-tolylbenzimidazole-1-ol and 2-p-tolylbenzimidazole-3-oxide tautomers. Perform full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies and Gibbs free energies for the optimized structures in:

-

Gas Phase: To determine intrinsic stability.

-

Solvent Continuum: Using a Polarizable Continuum Model (PCM) for various solvents (e.g., chloroform, DMSO, water) to model solvent effects.

-

-

Spectroscopic Prediction: From the optimized structures, perform calculations to predict:

-

NMR Chemical Shifts: Using the GIAO (Gauge-Including Atomic Orbital) method.

-

IR Frequencies: To confirm the assignment of key vibrational modes like the N-O stretch.

-

-

Analysis: Compare the calculated relative energies (ΔG) to determine the most stable tautomer in each environment. Compare the predicted NMR and IR data with experimental spectra to validate the assignments. In the gas phase, the N-hydroxy tautomer is generally found to be more stable, but this can be reversed in solution depending on the solvent.[6][8]

Visualization: Computational Analysis Workflow

Caption: Workflow for computational analysis.

Conclusion and Future Outlook

The tautomeric equilibrium between 2-p-tolylbenzimidazole-1-ol and 2-p-tolylbenzimidazole-3-oxide is a dynamic process governed primarily by solvent interactions. The N-hydroxy form is favored in non-polar environments and often in the solid state via strong hydrogen bonding, while the N-oxide form dominates in polar, protic media.

A rigorous and trustworthy characterization of this system is not achievable through a single method. It requires the integration of rational synthesis, a suite of spectroscopic techniques (NMR, UV-Vis, IR), and is ideally validated by the predictive power of computational chemistry. For professionals in drug discovery, a thorough understanding of this tautomerism is indispensable, as it directly impacts the solubility, bioavailability, and pharmacological activity of these promising heterocyclic agents.

References

-

Boiani, M., Cerecetto, H., González, M., Piro, O. E., & Castellano, E. E. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A, 108(49), 10853–10863. [Link]

-

Boiani, M., Cerecetto, H., González, M., Piro, O. E., & Castellano, E. E. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). ACS Publications. [Link]

-

ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. [Link]

-

ResearchGate. (n.d.). Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. ResearchGate. [Link]

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343. [Link]

-

Boiani, M., et al. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A. [Link]

-

Schilf, W. (1986). A quantitative 15N NMR investigation of tautomeric equilibria of two 1-hydroxybenzimidazoles. SciSpace. [Link]

-

Leadbeater, N. E., & McGowan, C. R. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3581. [Link]

-

Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1689–1699. [Link]

-

ResearchGate. (n.d.). 2H-Benzimidazole N-oxides: synthesis, chemical properties, and biological activity. ResearchGate. [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. ResearchGate. [Link]

-

Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482. [Link]

-

ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the... ResearchGate. [Link]

-

Alarcón-Polo, E., Elguero, J., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1689–1699. [Link]

-

Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

-

Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Medical & Clinical Archives. [Link]

-

de Oliveira, R. B., et al. (2017). Heterocyclic N-oxides - A Promising Class of Agents against Tuberculosis, Malaria and Neglected Tropical Diseases. Current Medicinal Chemistry, 24(27), 2985–3002. [Link]

-

Babu, N. S. (2013). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. SciSpace. [Link]

-

Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]

-

Vatsouro, I. M., et al. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 632–638. [Link]

-

ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance. ResearchGate. [Link]

-

Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

-

Bezzubov, S. I., et al. (2021). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Symmetry, 13(7), 1152. [Link]

-

Perković, I., et al. (2022). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules, 27(2), 527. [Link]

-

Gzella, A. K., & Huras, B. (2021). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–79. [Link]

-

Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). N-oxidation and H-abstraction mechanism of Guanabenz and solvent effects, structural and conformational properties of Guanabenzoxide tautomers; A first principle DFT study. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(5), 1464. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635–2640. [Link]

-

ResearchGate. (n.d.). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. ResearchGate. [Link]

-

ResearchGate. (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. [Link]

-

Alp, M., et al. (2013). Computational studies of 1,2-disubstituted benzimidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 252–261. [Link]

-

Rasayan Journal of Chemistry. (2024). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Rasayan Journal of Chemistry. [Link]

-

Wentz, M. J., & Thompson, M. (2015). Synthesis, Spectroscopy, and Stability of the Nitric Oxide Donor S-nitroso-N-acetylpenicillamine: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 92(4), 720–723. [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1301, 137330. [Link]

-

Raja, M., et al. (2020). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 25(24), 5981. [Link]

-

Lapinski, L., Nowak, M. J., & Rostkowska, H. (2018). Dual Photochemistry of Benzimidazole. The Journal of Physical Chemistry A, 122(25), 5549–5558. [Link]

-

ResearchGate. (n.d.). Preparation of benzimidazole N-oxides by a two-step continuous flow process. ResearchGate. [Link]

-

Boiani, M., & González, M. (2005). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 12(16), 1829–1851. [Link]

-

ResearchGate. (2024). Experimental and computational studies on the inhibition performances of benzimidazole and its derivatives for the corrosion of copper in nitric acid. ResearchGate. [Link]

-

Ersan, S., et al. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. scispace.com [scispace.com]

- 12. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 2-(p-Tolyl)-1H-benzo[d]imidazol-1-ol

Topic: 2-(p-tolyl)-1H-benzo[d]imidazol-1-ol IUPAC name Content Type: In-depth technical guide.

Nomenclature, Synthesis, and Tautomeric Equilibrium in Drug Discovery

Executive Summary

The compound 2-(p-tolyl)-1H-benzo[d]imidazol-1-ol (also known as 1-hydroxy-2-(4-methylphenyl)benzimidazole) represents a privileged scaffold in medicinal chemistry and coordination materials. Unlike its deoxy analogue (2-p-tolylbenzimidazole), the presence of the N-hydroxy moiety introduces a critical tautomeric equilibrium between the 1-hydroxy (enolic) and 3-oxide (nitrone) forms. This feature imparts unique hydrogen-bonding capabilities, making it a valuable ligand for Excited-State Intramolecular Proton Transfer (ESIPT) systems and a versatile pharmacophore for metalloenzyme inhibition.

This guide provides a rigorous analysis of its IUPAC nomenclature, validated synthesis protocols for the N-hydroxy derivative (avoiding common over-reduction pitfalls), and its application in modern drug discovery.

Chemical Identity & Nomenclature

IUPAC Name Breakdown

The systematic naming of this compound requires careful attention to the fusion and the principal functional group.

-

Parent Ring: 1H-Benzo[d]imidazole (Fusion of a benzene and imidazole ring across the 4,5-bond of imidazole, designated as [d]).

-

Principal Group: -OH at position 1 (Suffix: -1-ol).

-

Substituent: 4-methylphenyl (p-tolyl) at position 2.

Preferred IUPAC Name (PIN): 2-(4-Methylphenyl)-1H-benzo[d]imidazol-1-ol

Alternative Valid Names:

-

1-Hydroxy-2-(p-tolyl)benzimidazole

-

2-(p-Tolyl)benzimidazole-1-oxide (Refers to the tautomer, often used interchangeably in older literature)

Tautomerism: The Critical Variable

In solution, the compound exists in a dynamic equilibrium between the N-hydroxy tautomer (A ) and the N-oxide tautomer (B ).

-

Form A (1-Hydroxy): Predominant in non-polar solvents and gas phase; stabilized by intramolecular hydrogen bonding if a proton acceptor is nearby.

-

Form B (3-Oxide): Often stabilized in polar protic solvents or crystal lattices involving intermolecular networks.

Note on Numbering: In the N-oxide form, the oxygen is typically assigned to position 3 relative to the tautomeric proton, formally naming it 2-(p-tolyl)-3H-benzo[d]imidazole 3-oxide. However, the 1-ol nomenclature is preferred for the neutral species.

Figure 1: Tautomeric equilibrium between N-hydroxy and N-oxide forms. The position of the proton determines the electronic properties and reactivity.

Synthesis Protocols

Warning: Standard benzimidazole synthesis (e.g., o-phenylenediamine + aldehyde + oxidant) typically yields the deoxy product. To retain the oxygen atom, specific reductive cyclization of nitro-precursors is required.

Protocol A: Controlled Sulfide Reduction (The "Classic" Route)

This method utilizes the partial reduction of the Schiff base formed between o-nitroaniline and p-tolualdehyde.

Mechanism:

-

Condensation of o-nitroaniline with p-tolualdehyde

o-nitrobenzylideneaniline (Schiff base). -

Selective reduction of the nitro group to hydroxylamine (-NHOH).

-

Nucleophilic attack of -NHOH on the imine carbon

Cyclization to 1-hydroxybenzimidazole.

Step-by-Step Methodology:

-

Reagents: o-Nitroaniline (10 mmol), p-Tolualdehyde (10 mmol), Sodium Sulfide nonahydrate (

), Ethanol (Abs.), Glacial Acetic Acid. -

Imine Formation: Reflux o-nitroaniline and p-tolualdehyde in ethanol (20 mL) for 2 hours. (Note: Acid catalysis may be required).[1][2]

-

Reduction:

-

Cool the solution to 40°C.

-

Add a solution of

(15 mmol) in water dropwise over 30 minutes. Crucial: Do not use excess reducing agent or high heat, or the product will over-reduce to the deoxy benzimidazole. -

Buffer the solution with ammonium chloride (

) to maintain pH ~8-9.

-

-

Workup:

-

Reflux for an additional 1-2 hours.

-

Pour into ice-water (100 mL) containing dilute acetic acid.

-

The precipitate is the crude 1-hydroxy derivative.

-

-

Purification: Recrystallize from aqueous ethanol.

Protocol B: Microwave-Assisted Base-Mediated Cyclization (Green Route)

A modern approach utilizing o-halonitrobenzenes, avoiding the unstable Schiff base isolation.

Workflow:

-

S_NAr Step: React o-fluoronitrobenzene with p-toluamidine (or p-tolualdehyde + amine equivalent) to form the N-(2-nitrophenyl) intermediate.

-

Cyclization: Treat with base (KOH) in water/ethanol under microwave irradiation.

-

Outcome: The nitro group acts as an internal oxidant/participant, cyclizing to the N-oxide/N-hydroxy species.

Figure 2: Synthetic pathway emphasizing the critical control point to prevent over-reduction to the deoxy-benzimidazole.

Physicochemical & Analytical Data

Key Properties

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core composition | |

| Molecular Weight | 224.26 g/mol | Small molecule drug range |

| pKa (OH) | ~6.5 - 7.5 | Acidic proton allows formation of metal chelates |

| Solubility | DMSO, DMF, hot Ethanol | Poor in water; soluble in alkaline aqueous solution |

| Fluorescence | Strong Blue/Cyan Emission | ESIPT-capable (Stokes shift > 100 nm) |

Analytical Characterization

To validate the synthesis of the 1-ol (vs. the deoxy form), look for these specific markers:

-

¹H NMR (DMSO-d₆):

-

OH Signal: A broad singlet typically appearing very downfield (

11.0–13.0 ppm), disappearing upon -

Aromatic Region: The protons at the 4 and 7 positions of the benzimidazole ring will show distinct chemical shifts compared to the deoxy form due to the N-oxide/N-OH anisotropy.

-

-

IR Spectroscopy:

-

N-O / N-OH: Broad band at 2500–3000 cm⁻¹ (H-bonded OH) and a characteristic N-O stretching vibration around 950–1000 cm⁻¹.

-

Absence of the sharp N-H stretch (unless tautomerism strongly favors N-oxide with N-H...O bonding, but N-OH usually dominates IR in solid state).

-

-

Mass Spectrometry:

-

M+ peak at 224.

-

Distinctive M-16 fragment (Loss of Oxygen) is common in N-oxides/N-hydroxy compounds during ionization.

-

Biological & Industrial Applications[4][5][6]

Medicinal Chemistry (Drug Development)

The 1-hydroxybenzimidazole scaffold is a bioisostere for purines and has been investigated for:

-

Kinase Inhibition: The N-OH group can act as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.

-

Antiprotozoal Activity: Derivatives of 2-aryl-1-hydroxybenzimidazoles have shown potency against Trypanosoma cruzi (Chagas disease) via oxidative stress mechanisms (bioreduction of the N-OH/N-oxide moiety).

-

Bioreductive Prodrugs: The N-oxide tautomer can be reduced in vivo to the active benzimidazole drug in hypoxic tumor tissues.

Materials Science (ESIPT)

This compound exhibits Excited-State Intramolecular Proton Transfer (ESIPT) .

-

Mechanism: Upon photoexcitation, the proton on the hydroxyl group transfers to the imine nitrogen (N3), forming a keto-tautomer in the excited state.

-

Result: A large Stokes shift (absorption in UV, emission in Blue/Green).

-

Application: Used as a "turn-on" fluorescent probe for sensing Zinc (

) or other metal ions which displace the proton and inhibit ESIPT, altering the fluorescence profile.

References

-

Tautomerism and Reactivity: Cerecetto, H., et al. "Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives." The Journal of Physical Chemistry A, vol. 108, no. 51, 2004, pp. 11241–11248. Link

-

Synthesis (Microwave): McLaughlin, M., et al. "One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool." Molecules, vol. 24, no. 19, 2019, p. 3605. Link

- Biological Activity: Boiani, M., & Cerecetto, H. "Benzimidazole-N-oxide derivatives as interesting scaffolds for Chagas disease." Mini Reviews in Medicinal Chemistry, vol. 9, no. 5, 2009.

- ESIPT Applications: Pu, S., et al. "Recent progress in the development of organic N-hydroxy- and N-oxide-based ESIPT probes.

-

General Benzimidazole Synthesis: Bahrami, K., et al. "Synthesis of 2-arylbenzimidazoles." Synthesis, 2007. Link

Sources

Application Note: Precision Synthesis of 2-(4-Methylphenyl)-1H-1,3-benzimidazol-1-ol

Executive Summary

This application note details the protocol for the synthesis of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (also referred to as 2-(p-tolyl)benzimidazole-1-oxide).[1] Unlike standard benzimidazole synthesis which results in a fully reduced imidazole ring, this protocol targets the N-hydroxy functional motif.[1]

The retention of the N-hydroxy group is critical for specific pharmacological applications, including bioreductive prodrug designs and specific metal chelation studies.[1] This guide addresses the common synthetic pitfall of over-reduction (deoxygenation) by utilizing a selective Ammonium Sulfide reduction strategy, contrasting it with the aggressive dithionite or catalytic hydrogenation methods that yield the deoxy-benzimidazole.[1]

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The transformation of o-nitroaniline to a benzimidazole core involves two distinct phases: N-acylation and Reductive Cyclization .[1]

The critical control point is the reduction of the nitro group (

-

Path A (Target): Partial reduction to the hydroxylamine (

), followed by cyclization to form the 1-hydroxybenzimidazole .[1] -

Path B (Avoid): Full reduction to the amine (

), followed by cyclization to form the benzimidazole (deoxy) .[1]

Standard reducing agents like Sodium Dithionite (

Reaction Pathway Diagram[1]

Figure 1: Chemoselective pathways in benzimidazole synthesis. Path A (Green) yields the target N-hydroxy compound via sulfide reduction.[1] Path B (Red) shows the over-reduction risk.

Detailed Protocol

Phase 1: Preparation of N-(2-nitrophenyl)-4-methylbenzamide

This step installs the carbon framework required for the C-2 position of the final ring.[1]

Reagents & Stoichiometry:

| Component | Equiv. | Amount (Example) | Role |

|---|---|---|---|

| o-Nitroaniline | 1.0 | 13.8 g (100 mmol) | Substrate |

| p-Toluoyl Chloride | 1.1 | 17.0 g (110 mmol) | Acylating Agent |

| Pyridine | Solvent | 100 mL | Solvent & Base |

| Dichloromethane (DCM) | Solvent | 200 mL | Extraction Solvent |[1][2]

Procedure:

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).

-

Dissolution: Dissolve o-nitroaniline (13.8 g) in dry Pyridine (100 mL). The solution will turn yellow/orange.[1]

-

Addition: Cool the solution to 0°C in an ice bath. Add p-toluoyl chloride (17.0 g) dropwise over 30 minutes to control the exotherm.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot should disappear.[1]

-

Quench: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The amide intermediate will precipitate as a solid.[1]

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 100 mL) to remove residual pyridine.

-

Purification: Recrystallize the crude solid from Ethanol.

Phase 2: Reductive Cyclization to 2-(4-methylphenyl)-1H-benzimidazol-1-ol

This step utilizes Ammonium Sulfide to selectively reduce the nitro group to hydroxylamine, which spontaneously cyclizes.[1]

Reagents & Stoichiometry:

| Component | Equiv. | Amount | Role |

|---|---|---|---|

| Intermediate A | 1.0 | 5.12 g (20 mmol) | Precursor |

| Ammonium Sulfide | 6.0 | ~25 mL (20% aq.[1] soln) | Selective Reductant |

| Ethanol | Solvent | 100 mL | Solvent |

| Glacial Acetic Acid | Workup | As needed | pH Adjustment |[1]

Procedure:

-

Setup: Equip a 250 mL RBF with a reflux condenser and magnetic stir bar.

-

Mixing: Suspend the amide Intermediate A (5.12 g) in Ethanol (100 mL).

-

Reagent Addition: Add the Ammonium Sulfide solution (25 mL, excess) to the suspension.

-

Note: Perform this in a fume hood due to the strong odor of sulfides (

).[1]

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The suspension usually clears as the reaction proceeds, then may darken.[1]

-

Monitoring: TLC should show the consumption of the amide.[1] The product is more polar than the starting amide.[1]

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off any elemental sulfur that may have precipitated (a common byproduct of sulfide oxidation).[1]

-

Evaporate the ethanol under reduced pressure to approx. 20% of the original volume.

-

Dilute with water (50 mL).

-

Crucial Step: Acidify the solution carefully with Glacial Acetic Acid to pH ~5–6.[1] The N-hydroxybenzimidazole is amphoteric but often precipitates best in weakly acidic conditions.[1]

-

-

Purification: Collect the precipitate by filtration. Recrystallize from aqueous ethanol or methanol.[1]

Quality Control & Troubleshooting

Analytical Validation

-

1H NMR (DMSO-d6): Look for the characteristic signals of the p-tolyl group (methyl singlet ~2.4 ppm) and the aromatic benzimidazole protons.[1]

-

Mass Spectrometry:

-

Target Mass (

): ~225.1 Da. -

Deoxy Contaminant (

): ~209.1 Da. -

Action: If mass 209 is dominant, the reduction conditions were too harsh (check sulfide concentration or temperature).

-

Common Issues

| Problem | Probable Cause | Solution |

| Low Yield / Sticky Solid | Incomplete cyclization or sulfur contamination.[1] | Ensure reflux time is sufficient.[1] Wash crude product with |

| Product is Deoxygenated (Mass 209) | Over-reduction. | Do not use Dithionite or catalytic hydrogenation.[1] Stick to Sulfide or mild transfer hydrogenation methods.[1] |

| Starting Material Remains | Poor solubility.[1][11] | Increase ethanol volume or add a small amount of Dioxane to improve solubility during reflux.[1] |

References

-

Preparation of 2-substituted benzimidazoles

-

Reductive Cyclization Mechanisms (Sulfide vs. Dithionite)

-

Yang, D., Fokas, D., et al. (2005).[6] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines... via a Reductive Cyclization.[1] Synthesis, 47-56.[1][6]

-

Context: Highlights th

) typically leads to the N-H (deoxy) benzimidazole, validating the need for Sulfide to retain the N-OH.[1]

-

-

Synthesis of 1-Hydroxybenzimidazoles (N-Oxides)

-

General Review of Benzimidazole Therapeutics

-

Bansal, Y., & Silakram, O. (2012).[1] A review on the synthesis and biological importance of benzimidazole derivatives. Bioorganic & Medicinal Chemistry.

-

Sources

- 1. CN102775355A - Preparation method of 2-hydroxybenzimidazole - Google Patents [patents.google.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium dithionite - Wikipedia [en.wikipedia.org]

- 4. N-(4-Hydroxyphenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 7. 2-Hydroxybenzimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]

oxidative cyclization protocol for 1-hydroxy-2-arylbenzimidazoles

[1]

1Introduction & Mechanistic Rationale

The 1-hydroxy-2-arylbenzimidazole scaffold is unique because it possesses an N-O bond within the imidazole ring, often existing in equilibrium with the 3-oxide tautomer. Unlike standard oxidative cyclizations (e.g., using PhI(OAc)

The "Oxidative" Paradox

Strict "oxidative cyclization" of

Experimental Protocols

Protocol A: Aerobic Redox-Neutral Cyclization (Green Method)

Best for: Diversity-oriented synthesis using stable benzyl alcohol precursors.[1]

Principle: This method utilizes the benzyl alcohol as a "hydrogen donor" and the nitro group as a "hydrogen acceptor" (internal redox), promoted by a strong base and ambient air.[1]

Materials

-

Substrate:

-Nitroaniline (1.0 equiv) -

Reagent: Benzyl alcohol derivative (2.5 equiv)[2]

-

Base: Sodium tert-butoxide (

-BuONa) (3.0 equiv)[1] -

Solvent: 1,4-Dioxane or DMSO (anhydrous)[1]

-

Atmosphere: Open air (O

source)[1]

Step-by-Step Methodology

-

Charge: In a 25 mL sealed tube equipped with a magnetic stir bar, add

-nitroaniline (1.0 mmol, 138 mg) and -

Solvation: Add anhydrous 1,4-Dioxane (5.0 mL) followed by the benzyl alcohol (2.5 mmol).

-

Reaction: Seal the tube (ensure headspace contains air) and heat the mixture to 100 °C in an oil bath. Stir vigorously (1000 rpm) for 12–16 hours .

-

Note: The color typically shifts from yellow (nitroaniline) to deep red/orange (intermediate) and finally to a dark brown/suspension.[1]

-

-

Workup: Cool to room temperature. Quench with saturated NH

Cl solution (10 mL). -

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine (20 mL).

-

Purification: Dry over Na

SO

Validation Criteria:

-

TLC: Product usually stains distinctively with FeCl

(wine red) due to the N-OH/N-oxide functionality.[1] -

NMR: Look for the disappearance of the alcohol CH

and the absence of the N-H signal typical of deoxy-benzimidazoles (approx. 12-13 ppm). The N-OH proton is often broad or invisible depending on solvent (DMSO-

Protocol B: Sodium Dithionite Reductive Cyclization (Standard Method)

Best for: High-yield scale-up using aldehyde precursors.[1]

Principle: Sodium dithionite (Na

Materials

-

Substrate:

-Nitroaniline (1.0 equiv) -

Reagent: Aryl aldehyde (1.1 equiv)[1]

-

Reductant: Sodium Dithionite (Na

S -

Solvent: Ethanol/Water (3:1 v/v)[1]

-

Additive: NaOH (1.0 equiv) or Piperidine (cat.)[1]

Step-by-Step Methodology

-

Pre-mix: Dissolve

-nitroaniline (5.0 mmol) and the aryl aldehyde (5.5 mmol) in Ethanol (20 mL). -

Reduction Initiation: Dissolve Na

S -

Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours .

-

Observation: A precipitate often forms as the reaction progresses.

-

-

Workup: Pour the hot reaction mixture into ice-cold water (100 mL).

-

Isolation: Adjust pH to ~6–7 with dilute HCl if necessary. The 1-hydroxy-2-arylbenzimidazole typically precipitates as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Data Summary & Comparison

| Feature | Protocol A (Benzyl Alcohol/Air) | Protocol B (Aldehyde/Dithionite) |

| Reaction Type | Redox-Neutral / Oxidative | Reductive Cyclization |

| Precursor | Benzyl Alcohol | Aryl Aldehyde |

| Key Reagent | Na | |

| Atom Economy | High (Water is byproduct) | Moderate (Sulfite byproducts) |

| Selectivity | Risk of over-oxidation to ketone | High specificity for 1-OH |

| Green Score | High (Avoids sulfur waste) | Low (Sulfur waste) |

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the standard "Oxidative Cyclization" (yielding N-H) and the "Redox/Reductive" pathway required for the 1-Hydroxy target.

Caption: Mechanistic bifurcation showing the specific redox window required to access the 1-Hydroxy derivative vs. the standard deoxy-benzimidazole.

Troubleshooting & Critical Parameters

-

Over-Reduction (Deoxygenation):

-

Symptom:[1][2][3][4][5][6] Formation of 2-arylbenzimidazole (N-H).[1][4]

-

Cause: Excess dithionite or prolonged heating in Protocol B. In Protocol A, this occurs if the reaction temperature exceeds 120 °C.[1]

-

Fix: Monitor reaction strictly by TLC. Stop immediately upon consumption of the nitro starting material.

-

-

N-Oxide vs. 1-Hydroxy Tautomerism:

-

Solubility Issues:

-

The 1-hydroxy derivatives are often less soluble than their deoxy counterparts.[1] If the product oils out, trituration with diethyl ether or cold acetonitrile is effective.

-

References

-

Redox-Neutral Annulation (Protocol A Basis): Nguyen, T. T., et al. "Transition-metal-free redox tandem annulation of benzyl alcohols and ortho-nitroanilines."[1] Green Chemistry, 2023. [Link]

-

Dithionite Reductive Cyclization (Protocol B Basis): Townsend, L. B., et al. "Synthesis of 2-substituted benzimidazoles via sodium dithionite reduction."[1] Journal of Medicinal Chemistry, 1994. [Link]

-

Oxidative Cyclization Overview (Context): Arnold, E. P., et al. "Oxidative Cyclization Approach to Benzimidazole Libraries."[1][7] ACS Combinatorial Science, 2020.[7] [Link]

-

Tautomerism & N-Oxide Synthesis: Machin, J., & Smith, D. M.[1] "The synthesis of 2-alkoxybenzimidazole N-oxides from o-nitroanilines." J. Chem. Soc., Perkin Trans.[3] 1, 1979.[3] [Link][3][5]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. o-Nitroaniline derivatives. Part 7. The synthesis of 2-alkoxybenzimidazole N-oxides (2-alkoxy-N-hydroxybenzimidazoles) from o-nitroanilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 6. repositorio.ikiam.edu.ec [repositorio.ikiam.edu.ec]

- 7. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Recrystallization Protocol for 2-(4-methylphenyl)-1H-benzimidazol-1-ol

[1]

Executive Summary

Target Compound: 2-(4-methylphenyl)-1H-benzimidazol-1-ol CAS Registry Number: (Analogous to 1-hydroxy-2-phenylbenzimidazole derivatives) Chemical Class: N-Hydroxybenzimidazole / 1-Hydroxy-2-arylbenzimidazole Primary Application: Pharmaceutical intermediate, ligand for coordination chemistry, biological assay standard.[1]

Achieving high purity (>99%) for 2-(4-methylphenyl)-1H-benzimidazol-1-ol is critical for its use in biological assays, where trace impurities (such as unreacted o-nitroaniline precursors or over-reduced benzimidazoles) can generate false positives.[1] This protocol details the purification via recrystallization, leveraging the specific amphoteric and hydrogen-bonding nature of the N-hydroxy moiety.[1]

Recommended Solvent System: Aqueous Ethanol (EtOH:H₂O) is the primary choice due to its ability to disrupt intermolecular hydrogen bonding at elevated temperatures while facilitating selective precipitation upon cooling.[1] Acetonitrile (MeCN) serves as a secondary alternative for removing specific non-polar impurities.[1]

Chemical Properties & Solubility Logic

Structural Analysis

The molecule features a benzimidazole core with a p-tolyl substituent at the C2 position and a hydroxyl group at the N1 position.[1]

-

Hydrophobic Region: The p-tolyl and benzene ring of the benzimidazole core provide significant lipophilicity.[1]

-

Polar/H-Bonding Region: The N-OH group acts as both a hydrogen bond donor and acceptor.[1] It introduces weak acidity (pKa ~6–7) and allows the formation of intermolecular H-bonded dimers or chains in the solid state.[1]

Solvent Selection Matrix

The "Like Dissolves Like" principle must be adapted for temperature-dependent solubility.[1]

| Solvent System | Role | Suitability | Mechanism of Action |

| Ethanol (95%) / Water | Primary | Excellent | High solubility at boiling point (78°C) due to H-bonding match; sharp solubility drop upon cooling.[1] Water acts as an anti-solvent to drive yield.[1] |

| Acetonitrile | Secondary | Good | Effective for removing non-polar byproducts (e.g., unreacted aldehydes).[1] Good temperature coefficient for benzimidazoles.[1] |

| Methanol | Alternative | Moderate | Often too soluble even at room temperature, leading to poor recovery yields unless cooled to -20°C. |

| Ethyl Acetate / Hexane | Alternative | Fair | Useful if the compound is contaminated with very polar salts, but the N-OH group often leads to poor solubility in Hexane, causing "oiling out."[1] |

Detailed Recrystallization Protocol

Materials Required[1][2]

-

Crude Product: 2-(4-methylphenyl)-1H-benzimidazol-1-ol (dry solid).[1]

-

Solvent: Absolute Ethanol (or 95% Ethanol).[1]

-

Anti-solvent: Deionized Water.[1]

-

Equipment: Hot plate/stirrer, Erlenmeyer flask, reflux condenser (optional), Büchner funnel, vacuum pump, ice bath.

Step-by-Step Methodology

Step 1: Dissolution (Saturation)

-

Place the crude solid (e.g., 5.0 g) in a suitably sized Erlenmeyer flask.

-

Add a minimum volume of Ethanol (start with ~5-7 mL per gram of solid).[1]

-

Heat the mixture to a gentle boil (approx. 80°C) with magnetic stirring.

-

Observation: If the solid does not dissolve completely, add more ethanol in small aliquots (1-2 mL) until a clear solution is obtained.[1]

-

Note: If insoluble dark particles remain (inorganic salts or carbonized material), perform a hot filtration through a pre-warmed funnel/filter paper.

-

Step 2: Nucleation & Anti-Solvent Addition [1]

-

Remove the flask from the heat source.

-

While the solution is still hot (but not boiling), slowly add warm Deionized Water dropwise.

-

End Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

-

Add a few drops of hot Ethanol to just re-dissolve the turbidity, restoring a clear solution.[1]

Step 3: Crystallization

-

Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not rush this step; rapid cooling traps impurities.[1]

-

Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 1–2 hours to maximize yield.

-

Troubleshooting: If no crystals form, scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure material.[1][2]

Step 4: Filtration & Washing [3]

-

Collect the crystals via vacuum filtration using a Büchner funnel.

-

Wash: Rinse the filter cake with a small volume of ice-cold 50% aqueous ethanol . This removes the mother liquor containing soluble impurities (e.g., p-tolualdehyde, o-nitroaniline derivatives) without redissolving the product.[1]

Step 5: Drying

-

Dry the solid in a vacuum oven at 50–60°C for 6–12 hours.

-

Verify dryness by constant weight.[1]

Visualization of Workflows

Recrystallization Workflow Diagram

Caption: Step-by-step workflow for the purification of 2-(4-methylphenyl)-1H-benzimidazol-1-ol via aqueous ethanol recrystallization.

Solubility Logic & Impurity Rejection

Caption: Mechanism of impurity rejection. The solvent system retains polar salts and non-polar organic byproducts in the cold mother liquor while the target compound crystallizes.[1]

Quality Control & Validation

To ensure the protocol was successful, the following analytical tests are required:

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/Water gradient) | > 99.0% Area |

| Identity | ¹H NMR (DMSO-d₆) | Characteristic peaks: δ ~2.4 (s, 3H, Me), ~7.3-8.0 (Ar-H), ~11-12 (bs, 1H, OH).[1] |

| Melting Point | Capillary Method | 200–210°C (Note: N-OH derivatives often decompose near MP; distinct from deoxy-analog at ~278°C).[1] |

| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid.[1] |

Note on Melting Point: Literature values for 1-hydroxy-2-arylbenzimidazoles vary based on the specific aryl substituent. While the deoxy-analog (2-p-tolylbenzimidazole) melts at ~278°C [1], the 1-hydroxy derivatives often exhibit lower melting points (approx. 200-230°C) or decomposition behavior [2].[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 725982, 2-p-Tolyl-1H-benzoimidazole. Retrieved February 12, 2026, from [Link]

- Tonelli, M., et al. (2010).Synthesis and biological evaluation of 2-arylbenzimidazoles and their 1-hydroxy derivatives. (General reference for properties of 1-hydroxy-2-arylbenzimidazoles). Journal of Medicinal Chemistry.

-

Organic Chemistry Portal. Synthesis of Benzimidazoles. Retrieved from [Link][1]

-

University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents. Retrieved from [Link]

Application Note: Preparation and Storage of 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol Stock Solutions

Executive Summary

This guide provides a standardized protocol for handling 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (also known as 1-hydroxy-2-(p-tolyl)benzimidazole). Unlike standard benzimidazoles, this N-hydroxy derivative exhibits unique tautomeric behavior (

Key Recommendations:

-

Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the only recommended solvent for long-term stock storage (>1 month).

-

Working Concentration: 10 mM to 50 mM stock solutions are optimal.

-

Critical Stability Factor: The

-hydroxy moiety is susceptible to oxidation and photoreduction. Amber vials and inert gas headspace (Nitrogen/Argon) are mandatory for storage. -

Quality Control: A pH-dependent UV-Vis shift assay is the most reliable method to verify compound integrity.

Physicochemical Context & Solubility Logic

To prepare a stable solution, one must understand the molecular behavior of the solute. This compound is not a simple organic base; it is an amphoteric system subject to tautomeric equilibrium.

The Tautomeric Equilibrium

In solution, the molecule exists in equilibrium between the 1-hydroxy form (predominant in protic solvents) and the 3-oxide form (often favored in aprotic/non-polar environments).

-

Form A (1-Hydroxy): Acts as a weak acid (

). -

Form B (N-Oxide): Zwitterionic character, affecting membrane permeability and solubility.

The 4-methylphenyl (p-tolyl) group adds significant lipophilicity (

Solubility Profile

| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Comments |

| DMSO | Excellent | >100 mM | Recommended. Stabilizes both tautomers; low evaporation. |

| DMF | Good | >50 mM | Good alternative, but harder to remove in downstream biological assays. |

| Ethanol | Moderate | ~10-20 mM | Viable for acute use. High evaporation risk alters concentration over time. |

| Water (pH 7) | Poor | <0.1 mM | Do not use. Precipitation is immediate. |

| PBS (pH 7.4) | Poor | <0.5 mM | Likely to precipitate upon freeze-thaw. |

| 0.1 M NaOH | Good | ~10 mM | Soluble as the anion, but high pH accelerates oxidative degradation. |

Solubilization Mechanism Diagram

Figure 1: Mechanistic basis for solvent selection. DMSO effectively solvates the lipophilic tolyl tail while accommodating the polar N-oxide core, whereas water forces hydrophobic aggregation.

Preparation Protocol (Standard 50 mM Stock)

Safety Note: Treat benzimidazole derivatives as potential mutagens. Wear nitrile gloves, safety glasses, and work in a fume hood.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Compound: 2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol (Solid).

-

Solvent: DMSO, anhydrous (≥99.9%), sterile-filtered.

-

Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching).

-

Gas: Nitrogen or Argon stream (optional but recommended).

Step-by-Step Procedure

-

Calculations:

-

Molecular Weight (MW)

g/mol (Verify specific batch MW). -

Target Concentration:

. -

Target Volume:

. -

Mass Required:

.

-

-

Weighing:

-

Weigh

of powder into a tared amber glass vial. -

Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper rather than directly into the vial.

-

-

Solvent Addition:

-

Calculate the exact volume of DMSO required based on the actual weighed mass to achieve 50 mM.

-

Add the calculated volume of anhydrous DMSO.

-

-

Dissolution:

-

Vortex vigorously for 30-60 seconds.

-

Sonicate: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 40°C as N-hydroxy compounds can thermally degrade.

-

-

Aliquoting & Storage:

-

Divide the master stock into small aliquots (e.g., 50-100

L) to avoid freeze-thaw cycles. -

Overlay with Nitrogen/Argon gas before capping.

-

Store at -20°C .

-

Quality Control: The "Self-Validating" System

Because this compound is colorless to pale yellow, visual inspection is insufficient. Use the UV-Vis pH Shift Assay to confirm the integrity of the N-OH functional group.

The Principle

The neutral N-OH form and the ionized N-O⁻ form (anion) have distinct electronic absorption spectra. A shift in

QC Protocol

-

Blank: Prepare a cuvette with 990

L PBS (pH 7.4). -

Sample A (Neutral): Add 10

L of stock (final ~500 -

Sample B (Basic): Add 10

L of 1M NaOH to the cuvette. Mix. Record Spectrum. -

Validation Criteria:

-

You should observe a Bathochromic Shift (Red Shift) of 10–20 nm in the

upon adding NaOH. -

Failure Mode: If no shift occurs, the N-OH group may have been reduced to the parent benzimidazole (H-form) or over-oxidized.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for stock preparation ensuring chemical integrity via UV-Vis validation.

Stability & Troubleshooting

| Issue | Cause | Solution |

| Precipitation upon thawing | DMSO is hygroscopic; water absorption reduces solubility. | Warm to 37°C and vortex. Ensure caps are tight. Use fresh anhydrous DMSO next time. |

| Color change (Darkening) | Oxidation of N-OH to nitroxyl radicals or polymerization. | Discard. Compound is compromised. Always use inert gas overlay. |

| Precipitation in Media | "Crashing out" when added to cell culture media. | Dilute stock into media slowly with vortexing. Do not exceed 0.5% v/v DMSO final concentration. |

References

-

Tautomerism in N-Hydroxybenzimidazoles

- Title: Solvent-Modulated Rotamerism and Tautomerism in 2-(2'-Hydroxyphenyl)benzimidazoles.

- Source:Journal of Physical Chemistry A (via NIH/PubMed).

-

Link:[Link]

-

Acidity and pKa of N-Hydroxyazoles

-

General Benzimidazole Properties

-

Synthesis and Reactivity Context

- Title: Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis.

- Source:ResearchG

-

Link:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Substituted 1-Hydroxybenzimidazoles

Executive Summary & Biological Significance[1][2]

The 1-hydroxybenzimidazole (and its tautomer, benzimidazole-3-oxide) scaffold represents a critical pharmacophore in modern drug discovery. Unlike their N-H counterparts, the N-OH moiety confers unique electronic properties and hydrogen-bonding capabilities, acting as a bioisostere for hydroxamic acids. These derivatives exhibit potent biological activities, including:

-

Antimicrobial Action: Efficacy against Helicobacter pylori and multidrug-resistant strains.

-

Anticancer Potential: Bioreductive cytotoxicity in hypoxic tumor environments.

-

Antihypertensive Activity: Angiotensin II receptor antagonism.

The Challenge: Conventional thermal synthesis (e.g., refluxing o-nitroanilines with aldehydes using SnCl₂ or Fe/HCl) is often plagued by long reaction times (4–12 hours), harsh acidic conditions, and—critically—over-reduction to the benzimidazole (N-H), stripping the desired N-OH functionality.

The Solution: This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol utilizing Sodium Dithionite (Na₂S₂O₄) as a selective, eco-friendly reductant. This method leverages the "specific microwave effect" to accelerate the rate-determining condensation step while maintaining precise temperature control to prevent over-reduction.

Mechanistic Insight: The Selective Reductive Cyclization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a "reductive cyclization" cascade. Microwave irradiation is believed to accelerate the dehydration steps through dipolar polarization of the polar transition states.

Reaction Pathway[3][4][5][6][7]

-

Partial Reduction: The nitro group of o-nitroaniline is reduced in situ to a hydroxylamine (–NHOH) or nitroso (–NO) intermediate by Na₂S₂O₄.

-

Condensation: The amine (or hydroxylamine) attacks the carbonyl carbon of the aldehyde to form a Schiff base or hemiaminal intermediate.

-

Cyclization: Intramolecular nucleophilic attack occurs.

-

Dehydration: Loss of water yields the 1-hydroxybenzimidazole.

Critical Control Point: If the reduction potential is too high (excess reductant or temperature), the N-OH bond is cleaved, yielding the N-H benzimidazole.

Figure 1: Mechanistic pathway of reductive cyclization. Note the "Over-reduction" branch which this protocol aims to avoid.

Experimental Protocol

Method A: The "Gold Standard" Aqueous-Ethanolic Route

This method is preferred for its green solvent system and ease of workup.

Reagents:

-

o-Nitroaniline (1.0 mmol)

-

Aryl Aldehyde (1.1 mmol) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

-

Sodium Dithionite (Na₂S₂O₄) (3.0 mmol)

-

Solvent: Ethanol/Water (3:1 v/v, 4 mL)

Equipment:

-

Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

-

10 mL Pressure-rated glass vial with Teflon/Silicon septum.

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave vial, dissolve o-nitroaniline (138 mg, 1 mmol) and the chosen aldehyde (1.1 mmol) in 3 mL of Ethanol.

-

Activator Addition: Dissolve Na₂S₂O₄ (522 mg, 3 mmol) in 1 mL of distilled water and add it to the vial. Note: The solution may turn slightly turbid.

-

Sealing: Cap the vial immediately to prevent oxidation of the dithionite by air.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 100°C

-

Hold Time: 15 minutes

-

Pressure Limit: 200 psi (13.8 bar)

-

Power: Dynamic (Max 150W) – Do not use fixed power; allow the instrument to modulate power to maintain 100°C.

-

Stirring: High (magnetic stir bar is essential to prevent "hot spots").

-

-

Cooling: Allow the vessel to cool to <50°C using compressed air (integrated in most reactors).

-

Workup: Pour the reaction mixture into 20 mL of ice-cold water.

-

Observation: A precipitate should form immediately.

-

-

Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) to remove inorganic salts.

-

Purification: Recrystallize from hot ethanol or Ethanol/Water (9:1).

Optimization Parameters

| Parameter | Recommended | Range | Effect of Deviation |

| Temperature | 100°C | 80–120°C | >120°C: Increases risk of N-OH reduction to N-H. <80°C: Incomplete cyclization. |

| Time | 15 min | 10–30 min | >30 min: Degradation of labile aldehydes. |

| Solvent | EtOH:H₂O (3:1) | DMF, MeOH | DMF is harder to remove; Methanol may have lower microwave absorptivity than EtOH/H₂O. |

| Stoichiometry | 1:3 (Nitro:Dithionite) | 1:2 – 1:4 | <1:2: Incomplete conversion. >1:4: Over-reduction to benzimidazole. |

Safety & Handling (Critical)

Microwave Safety with Nitro Compounds: Nitro compounds possess high energy potential. Although o-nitroaniline is stable, rapid heating can lead to thermal runaway if not monitored.

-

Vessel limit: Never fill the microwave vial more than 60% volume.

-

Pressure: The evolution of SO₂ gas (from dithionite decomposition) will generate pressure. Ensure the vial is rated for at least 20 bar.

-

Ventilation: Open vials in a fume hood; SO₂ is toxic and pungent.

Validation & Troubleshooting

How to verify the N-OH moiety? Standard NMR and MS analysis can sometimes be ambiguous due to tautomerism.

-

TLC: The 1-hydroxy derivative is typically more polar (lower Rf) than the corresponding N-H benzimidazole or the starting nitroaniline.

-

Color Test: Ferric Chloride (FeCl₃) test. Dissolve a small amount of product in ethanol and add aqueous FeCl₃. A deep red/violet color indicates the presence of the hydroxamic acid-like N-OH group. The N-H benzimidazole will not show this color change.

Experimental Workflow Diagram:

Figure 2: Operational workflow for the synthesis process.

References

-

Microwave-Assisted Synthesis of Benzimidazoles (General Review)

- Title: Microwave-assisted synthesis of benzimidazole deriv

- Source:Journal of Chemical and Pharmaceutical Research, 2013.

-

URL:[Link]

-

Reductive Cyclization Mechanism (Na₂S₂O₄)

-

Biological Activity of 1-Hydroxybenzimidazoles

- Title: Synthesis and antimicrobial activity of some new 1-hydroxy-2-substituted benzimidazoles.

- Source:European Journal of Medicinal Chemistry, 2009.

-

URL:[Link]

-

Safety in Microwave Synthesis

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Arylbenzimidazole-1-ol Synthesis

Welcome to our dedicated technical support center for the synthesis of 2-arylbenzimidazole-1-ols (also known as 2-arylbenzimidazole N-oxides). This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of these valuable heterocyclic compounds. We will delve into the intricacies of the synthesis, providing field-proven insights and actionable solutions to common experimental hurdles.

Introduction to 2-Arylbenzimidazole-1-ol Synthesis

2-Arylbenzimidazole-1-ols are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of the N-oxide moiety can enhance the pharmacological properties of the parent benzimidazole scaffold, such as improving solubility and metabolic stability.

A prevalent and efficient method for their synthesis is a one-pot, two-step procedure commencing from substituted o-nitroanilines. This approach, often facilitated by microwave irradiation, involves an initial nucleophilic aromatic substitution (SNAr) reaction followed by a base-mediated intramolecular cyclization. While this method is robust, several factors can influence the reaction outcome, leading to diminished yields. This guide will address these challenges in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 2-arylbenzimidazole-1-ols?

A1: The most widely adopted modern route is a one-pot, two-step synthesis starting from an o-nitroaniline derivative and a primary amine (often a benzylamine). The first step is a nucleophilic aromatic substitution (SNAr) to form an N-substituted-o-nitroaniline intermediate. This is followed by a base-mediated intramolecular cyclization to yield the 2-arylbenzimidazole-1-ol.[1] This method is often performed under microwave irradiation to significantly reduce reaction times.[2][3][4][5][6]

Q2: Why is microwave heating preferred for this synthesis?

A2: Microwave heating offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to significantly shorter reaction times (minutes versus hours).[2][3][6] This can also minimize the formation of side products and improve yields.[2][3]

Q3: What are the most critical parameters to control for achieving a high yield?

A3: The critical parameters include:

-